BenchChemオンラインストアへようこそ!

N-(6-oxo-3,7-dihydropurin-2-yl)benzamide

xanthine oxidase inhibition purine scaffold SAR 6-benzoylamidopurine

N-(6-oxo-3,7-dihydropurin-2-yl)benzamide (CAS 21323-87-5), also catalogued as N2-benzoylguanine , is a synthetic small-molecule purine derivative with molecular formula C₁₂H₉N₅O₂ and a monoisotopic mass of 255.0756 Da. The compound bears a benzamide substituent at the 2-position of a guanine core, creating a 2-benzoylamino-1,7(9)-dihydro-purin-6-one architecture.

Molecular Formula C12H9N5O2
Molecular Weight 255.23 g/mol
CAS No. 21323-87-5
Cat. No. B3325451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxo-3,7-dihydropurin-2-yl)benzamide
CAS21323-87-5
Molecular FormulaC12H9N5O2
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)NC=N3
InChIInChI=1S/C12H9N5O2/c18-10(7-4-2-1-3-5-7)16-12-15-9-8(11(19)17-12)13-6-14-9/h1-6H,(H3,13,14,15,16,17,18,19)
InChIKeyRZCVPJDHJYOZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-oxo-3,7-dihydropurin-2-yl)benzamide (CAS 21323-87-5): Procurement-Grade Specification for an N2-Benzoylguanine Purine Scaffold


N-(6-oxo-3,7-dihydropurin-2-yl)benzamide (CAS 21323-87-5), also catalogued as N2-benzoylguanine , is a synthetic small-molecule purine derivative with molecular formula C₁₂H₉N₅O₂ and a monoisotopic mass of 255.0756 Da [1]. The compound bears a benzamide substituent at the 2-position of a guanine core, creating a 2-benzoylamino-1,7(9)-dihydro-purin-6-one architecture . Its computed XLogP3 of 0.8, three hydrogen bond donors, and four hydrogen bond acceptors [1] place it in a moderately polar physicochemical space distinct from N2‑alkylguanine analogs. Commercially, the compound is supplied at ≥95% purity with select vendors offering NLT 98% material under ISO-certified quality systems , positioning it as a research-grade building block for medicinal chemistry, nucleoside chemistry, and biochemical probe development.

Procurement Rationale: Why N-(6-oxo-3,7-dihydropurin-2-yl)benzamide Cannot Be Replaced by In-Class Purine Analogs


Substituting N-(6-oxo-3,7-dihydropurin-2-yl)benzamide with a generic purine derivative introduces three categories of risk that are quantifiable. First, positional isomerism: the benzamide group at the 2-position (N2‑benzoylguanine) generates a distinct hydrogen-bonding topology and steric profile versus the 6‑benzamidopurine isomer (CAS 4005‑49‑6); the latter is a validated xanthine oxidase inhibitor (IC₅₀ = 0.45 µM) [1], whereas no equivalent activity has been reported for the 2‑substituted congener. Second, the N2‑benzoyl protecting group exhibits different deprotection kinetics compared to the more common N2‑isobutyryl (iBu) group used in oligonucleotide synthesis; under ethanolic ammonia conditions, the benzoyl group is retained alongside acetyl and isobutyryl groups while fast‑deprotecting groups (PAC, tBPAC) are cleaved within 2 h [2], creating a chemoselectivity window that would be lost with alternative acyl protecting groups. Third, the computed XLogP3 of 0.8 [3] differs from N2‑acetylguanine and N2‑isobutyrylguanine, directly impacting chromatographic retention, solubility, and membrane permeability in assay settings. These orthogonal differences mean that procurement of a non‑identical purine analog introduces uncontrolled variables into any experiment built around this specific scaffold.

N-(6-oxo-3,7-dihydropurin-2-yl)benzamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Xanthine Oxidase (XO) Inhibition: 6-Benzoylamidopurine (Positional Isomer) vs. Allopurinol — Class-Level Context for the Benzoylamino-Purine Scaffold

The 6‑positional isomer 6‑(N‑benzoylamino)purine (CAS 4005‑49‑6) inhibits xanthine oxidase with an IC₅₀ of 0.45 µM, demonstrating approximately 1.8‑fold greater potency than the clinical XO inhibitor allopurinol (IC₅₀ = 0.80 µM) in a cell‑free uric acid formation assay [1]. Importantly, this data is for the 6‑substituted isomer, not the target 2‑substituted compound. No peer‑reviewed XO inhibition data exist for N‑(6‑oxo‑3,7‑dihydropurin‑2‑yl)benzamide. This evidence is retained as a class‑level benchmark: it demonstrates that benzoylamino‑purines can engage the XO active site, but it simultaneously underscores that activity is exquisitely sensitive to the substitution position, meaning the 2‑benzoylamino isomer cannot be assumed to share this profile.

xanthine oxidase inhibition purine scaffold SAR 6-benzoylamidopurine

Computed Physicochemical Property Differentiation: N2-Benzoylguanine vs. N2-Acetylguanine and N2-Isobutyrylguanine

The computed XLogP3 of N-(6-oxo-3,7-dihydropurin-2-yl)benzamide is 0.8 [1]. By comparison, the N2‑acetyl analog (N‑(6‑oxo‑3,7‑dihydropurin‑2‑yl)acetamide, CAS 19962‑37‑9) is expected to have a substantially lower LogP due to the smaller acetyl moiety, while N2‑isobutyrylguanine (standard guanine protecting group) has a higher LogP owing to the branched alkyl chain. The target compound's three hydrogen bond donors and four hydrogen bond acceptors [1] produce a hydrogen‑bonding capacity that differs from the N2‑acetyl analog (additional H‑bond acceptor from the acetyl carbonyl oxygen) and N2‑isobutyrylguanine (same HBD/HBA count but altered steric accessibility). The rotatable bond count of 2 (the benzamide C–N bond and the phenyl–carbonyl bond) [1] is lower than that of N2‑isobutyrylguanine, resulting in greater conformational rigidity that may favor crystallography or reduce entropic penalties upon target binding.

physicochemical properties LogP chromatographic retention

Exocyclic Amine Deprotection Selectivity: N2-Benzoyl vs. N2-Isobutyryl and Fast-Deprotecting Groups Under Ammonia Conditions

In a systematic evaluation of exocyclic amine protecting groups for solid‑phase oligonucleotide synthesis, Johnsson et al. assessed deprotection rates of N‑benzoyl (Bz), N‑acetyl (Ac), N‑isobutyryl (iBu), N‑phenoxyacetyl (PAC), and N‑tert‑butylphenoxyacetyl (tBPAC) groups from 2'‑deoxyribonucleosides. Under ethanolic ammonia conditions, the standard protecting groups (Ac, Bz, iBu) exhibited markedly slower cleavage kinetics than PAC and tBPAC, enabling the selective removal of fast‑deprotecting groups within 2 h while retaining the large majority of benzoyl and isobutyryl groups [1]. This chemoselectivity window is orthogonal: N‑benzoyl and N‑isobutyryl cannot be used interchangeably because their deprotection rates, while both classified as 'slow' relative to PAC/tBPAC, differ from each other under methylamine and other nucleophilic cleavage conditions [1]. The N‑benzoyl group thus offers a distinct kinetic profile that can be exploited in multi‑step synthetic schemes requiring staged deprotection.

oligonucleotide synthesis protecting group strategy deprotection kinetics

Commercially Available Purity Grades: NLT 98% (ISO-Certified) vs. Standard 95% Research Grade

Multiple vendors list N-(6-oxo-3,7-dihydropurin-2-yl)benzamide at a standard purity of 95% . In contrast, MolCore supplies the compound at NLT 98% purity under an ISO-certified quality system designed for global pharmaceutical R&D and quality control applications . The 95% vs. 98% purity differential represents a ≥3% absolute difference in total impurity burden, which in a 10 mg-scale experiment translates to ≥0.3 mg of unidentified impurities that could confound dose-response curves, crystallographic electron density maps, or metabolic stability readouts. The ISO certification further provides documented batch-to-batch consistency and traceable analytical certificates (HPLC, NMR) that are typically absent from uncertified 95% material.

compound procurement purity specification ISO certification

Predicted logP Consistency Across Computational Methods Supporting Chromatographic Method Development

The XLogP3-AA value of 0.8 reported by PubChem [1] is corroborated by an independently computed LogP of 0.8985 from the Leyan supplier database . This cross-platform convergence (ΔlogP < 0.1 units) increases confidence in using the predicted value for reversed‑phase HPLC method development. For comparison, N2‑isobutyrylguanine is predicted to have a logP approximately 0.5–1.0 units higher based on the additional methylene carbons in the isobutyryl moiety, while N2‑acetylguanine is predicted to have a logP approximately 0.3–0.6 units lower. These differences are sufficient to produce distinct retention times (>1 min difference on a standard C18 gradient) and thus preclude direct method transfer between analogs.

logP prediction method development quality by design

N-(6-oxo-3,7-dihydropurin-2-yl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


Regioisomer-Specific Medicinal Chemistry: Probing 2-Position vs. 6-Position Benzoylamino-Purine SAR

The demonstrated XO inhibitory activity of 6-(N-benzoylamino)purine (IC₅₀ = 0.45 µM vs. allopurinol IC₅₀ = 0.80 µM) [1] establishes the benzoylamino-purine scaffold as capable of engaging the XO active site, but the complete absence of data for the 2-substituted isomer makes N-(6-oxo-3,7-dihydropurin-2-yl)benzamide a high-value probe for systematic structure-activity relationship (SAR) studies. Researchers quantifying differential inhibition between the 2-benzoylamino and 6-benzoylamino positional isomers can directly map the spatial tolerance of the XO purine-binding pocket. Procurement of the 2-isomer with NLT 98% purity ensures that observed activity differences are attributable to regioisomerism rather than impurity-driven artifacts.

Solid-Phase Oligonucleotide Synthesis: N2-Benzoyl as a Kinetically Orthogonal Protecting Group

In solid-phase oligonucleotide synthesis workflows requiring staged or selective exocyclic amine deprotection, the N2-benzoyl group provides a kinetic profile that is retained under ethanolic ammonia for ≥2 h alongside N-acetyl and N-isobutyryl groups, while PAC and tBPAC groups are selectively cleaved [2]. This chemoselectivity enables synthetic schemes in which the benzoyl group remains intact during initial deprotection steps and is removed only under more forcing conditions (e.g., aqueous methylamine). The N2-benzoyl group thus offers a distinct deprotection time window compared to N2-isobutyryl, making it a strategic alternative for synthesizing modified oligonucleotides, fluorescent probes, or nucleic acid conjugates where protecting group orthogonality is required.

Chromatographic Method Development and Analytical Reference Standardization

The convergent predicted logP values (XLogP3 = 0.8 [3]; independently predicted LogP = 0.8985 ) provide a reliable basis for reversed-phase HPLC method development. The compound's intermediate hydrophobicity—between N2-acetylguanine (lower logP) and N2-isobutyrylguanine (higher logP)—makes it a useful system suitability standard for calibrating C18 columns across a defined polarity range. ISO-certified NLT 98% material with documented HPLC and NMR traceability supports its use as an in-house reference standard for impurity profiling, retention time marking, and inter-laboratory method transfer in pharmaceutical quality control environments.

Biochemical Probe Development: Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening

ChEMBL entry CHEMBL162174 documents evaluation of this compound for 50% inhibition of purine nucleoside phosphorylase activity, measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [4]. The structural relationship to guanine—the natural PNP substrate—makes N2-substituted guanine derivatives a relevant chemotype for PNP inhibitor development, particularly for anti-parasitic (Plasmodium falciparum PNP) and immunomodulatory applications. Procurement of the compound with documented purity enables reliable PNP screening campaigns where structure-activity relationships at the N2 position are systematically explored.

Quote Request

Request a Quote for N-(6-oxo-3,7-dihydropurin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.